6-Methyl-2,4-pyrimidinediamine
Overview
Description
6-Methyl-2,4-pyrimidinediamine is an organic compound with the molecular formula C5H8N4 It is a derivative of pyrimidine, characterized by the presence of two amino groups at the 2 and 4 positions and a methyl group at the 6 position
Scientific Research Applications
6-Methyl-2,4-pyrimidinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit enzymes like dihydrofolate reductase, making them potential candidates for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2,4-pyrimidinediamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its targets by inhibiting the activity of CDKs . The compound has been shown to have potent inhibitory activities against CDK6 . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The compound affects the pathways regulated by CDKs, which include cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDKs, the compound can disrupt the normal cell cycle and transcription processes, leading to the inhibition of cell proliferation .
Pharmacokinetics
Similar compounds with a diaminopyrimidine core group have been synthesized and shown to have better bioavailability . These compounds represent a new opportunity for the validation of P2X3-containing receptors as targets for pain .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib .
Future Directions
The future directions for “6-Methyl-2,4-pyrimidinediamine” could involve further exploration of its potential as a therapeutic agent, particularly in the context of ALK addicted cancer treatment . More research is needed to fully understand its mechanism of action, potential side effects, and efficacy in clinical settings .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,4-pyrimidinediamine interacts with various enzymes and proteins. It binds to the cavity of the enzyme and inhibits its function by preventing the attachment of a molecule called folic acid . This inhibition prevents bacterial replication, leading to decreased bacterial counts .
Cellular Effects
This compound has been shown to inhibit Streptococcus faecalis growth in cell culture and show promising pharmacokinetic properties in mammalian cells . It influences cell function by inhibiting bacterial replication, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the cavity of the enzyme and inhibiting its function by preventing the attachment of a molecule called folic acid . This leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 196-198° C and a boiling point of 389.49° C at 760 mmHg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-pyrimidinediamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 3-methyl-2,4-diaminopyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like selenium oxide or selenous acid, leading to the formation of orotic aldehyde.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to convert the compound into different derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium oxide, selenous acid, acetic acid.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Orotic aldehyde.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-6-methyl-2,4-pyrimidinediamine: This compound has similar structural features but includes an iodine atom at the 5 position.
6-Methyl-5-fluorine-2,4-pyrimidinediamine: This derivative includes a fluorine atom at the 5 position and has been studied for its antitumor activities.
Uniqueness
6-Methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable molecule in research and industry.
Properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
Record name | NoName_3465 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1791-73-7 | |
Record name | 1791-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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